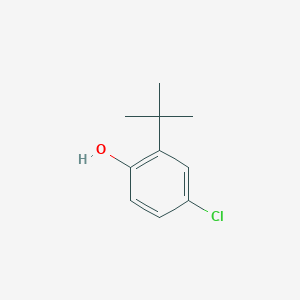

2-(tert-Butyl)-4-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSXYZWJAZVUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333821 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-85-2 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)-4-chlorophenol

CAS Number: 13395-85-2

This technical guide provides a comprehensive overview of 2-(tert-Butyl)-4-chlorophenol, a substituted phenolic compound relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety information, a detailed synthesis protocol, and a discussion of the potential biological activities of related compounds.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₃ClO.[1] While extensive experimental data for this specific isomer is limited in publicly available literature, computed properties and data for its isomer, 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2), can provide some context. It is crucial to note that properties can differ significantly between isomers.

Table 1: Chemical and Physical Properties of this compound and its Isomer

| Property | This compound (CAS: 13395-85-2) | 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2) |

| Molecular Formula | C₁₀H₁₃ClO[1] | C₁₀H₁₃ClO[2][3][4][5] |

| Molecular Weight | 184.66 g/mol [1] | 184.66 g/mol [2][3][5] |

| IUPAC Name | 2-tert-butyl-4-chlorophenol[1] | 4-tert-butyl-2-chlorophenol[2][3][5] |

| Melting Point | Data not available | 85-86 °C |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | 1.099 g/cm³ @ 20 °C |

| Solubility | Data not available | Moderately soluble in organic solvents; less soluble in water.[4] |

| XLogP3 | 3.8[1] | 3.9[2] |

Note: Properties for 4-tert-Butyl-2-chlorophenol are provided for informational purposes and may not be representative of this compound.

Safety and Hazard Information

Table 2: GHS Hazard Information for 4-tert-Butyl-2-chlorophenol (CAS: 98-28-2)

| Hazard Class | Hazard Statement | Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[2] | GHS07 |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[2] | GHS07 |

| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[2] | GHS05 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[2] | GHS07 |

Precautionary Statements (for 4-tert-Butyl-2-chlorophenol): P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, and P501.[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol in the presence of a strong acid catalyst.

Experimental Protocol

Materials:

-

4-chlorophenol

-

tert-butanol

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Ice water

-

Brine

Procedure:

-

To a mixture of 4-chlorophenol and tert-butanol, add concentrated hydrochloric acid.

-

Subsequently, add concentrated sulfuric acid to the mixture.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, pour the mixture into ice water.

-

Extract the aqueous mixture twice with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (three times) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography using a petroleum ether/ethyl acetate (40/1) eluent system to yield this compound as a colorless solid.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

As of the latest information available, specific, experimentally derived spectroscopic data (NMR, IR, Mass Spec) for this compound is not widely published. However, data for the isomer 4-tert-Butyl-2-chlorophenol is available and can be used cautiously for comparison of general spectral features of related structures.

It is imperative that researchers obtain and verify spectroscopic data for their own synthesized or acquired samples of this compound for accurate identification and characterization.

Biological Activity

While specific biological activity and signaling pathway information for this compound is not well-documented in the searched literature, the broader class of substituted phenols is known for a range of biological effects. For instance, the related compound 2,4-di-tert-butylphenol has been reported to exhibit antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[6][7] The biological effects of 2,4-di-tert-butylphenol are suggested to be mediated through interactions with cellular signaling pathways, including the induction of apoptosis in cancer cells via the intrinsic pathway.[6] Some studies have also indicated that 2,4-di-tert-butylphenol may act as an endocrine disruptor by activating retinoid X receptors.[8]

Given the structural similarities, it is plausible that this compound could exhibit some of these activities, but dedicated biological studies are required to confirm this. The presence of the chlorine atom and the specific positioning of the tert-butyl group will undoubtedly influence its biological profile.

Caption: Hypothesized biological activities of this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The information on isomers is provided for context and should not be assumed to be directly applicable to this compound.

References

- 1. This compound | C10H13ClO | CID 518765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 4. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 5. 4-tert-Butyl-2-chlorophenol [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(tert-Butyl)-4-chlorophenol (CAS No. 13395-85-2). The information herein is intended to support research, development, and drug discovery activities by offering a consolidated reference for this compound's fundamental characteristics. This document details its known physical and chemical properties, outlines experimental protocols for their determination, and provides a visual representation of a general experimental workflow.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling characteristics. The quantitative data available for this compound are summarized in the table below. It is important to note the distinction between this compound and its isomer, 4-tert-Butyl-2-chlorophenol (CAS No. 98-28-2), as their properties may differ.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃ClO | - |

| Molecular Weight | 184.66 g/mol | PubChem[1] |

| Physical State | Colorless solid | ChemicalBook[2] |

| Boiling Point | 239 °C | ChemicalBook[2] |

| Density | 1.109 g/cm³ | ChemicalBook[2] |

| pKa (Acid Dissociation Constant) | 10.89 ± 0.18 | Predicted (ChemicalBook)[2] |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | Computed (PubChem XLogP3)[1] |

| Flash Point | 98 °C | ChemicalBook[2] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of phenolic compounds, which can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) while being observed through a magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting range.

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenolic compound, it describes the equilibrium between the protonated (phenol) and deprotonated (phenoxide) forms.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

-

Sample Preparation: A series of solutions is prepared by diluting an aliquot of the stock solution into buffer solutions of different, precisely measured pH values.

-

UV-Vis Spectra Acquisition: The UV-Vis absorbance spectrum of each solution is recorded over a relevant wavelength range. The phenol and its corresponding phenoxide ion will exhibit different absorbance spectra.

-

Data Analysis: The absorbance data at a specific wavelength (where the difference in absorbance between the protonated and deprotonated forms is maximal) is plotted against the pH.

-

pKa Calculation: The pKa is determined as the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a conical flask.

-

Shaking: The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove any suspended particles.

-

Sample Preparation: A known volume of the clear supernatant is carefully removed and filtered through a syringe filter. The filtrate is then diluted with a suitable solvent for analysis.

-

Quantification: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L or mol/L.

Experimental Workflow Visualization

As no specific signaling pathways involving this compound have been prominently identified in the literature, the following diagram illustrates a generalized experimental workflow for the determination of a key physicochemical property, solubility.

Caption: Workflow for Solubility Determination of this compound.

References

2-(tert-Butyl)-4-chlorophenol molecular structure and IUPAC name

This technical guide provides a comprehensive overview of 2-(tert-Butyl)-4-chlorophenol, a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. This document details its molecular structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and IUPAC Name

This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group at the ortho position (carbon 2) and a chlorine atom at the para position (carbon 4) relative to the hydroxyl group.

IUPAC Name: 2-tert-butyl-4-chlorophenol.[1]

Synonyms: 4-Chloro-2-tert-butylphenol, 2-tert-Butyl-p-chlorophenol, Phenol, 4-chloro-2-(1,1-dimethylethyl)-.[2][3]

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| CAS Number | 13395-85-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO | [1][2][3] |

| Molecular Weight | 184.66 g/mol | [1][2] |

| Boiling Point | 239 °C | [2] |

| Density | 1.109 g/cm³ | [2] |

| Flash Point | 98 °C | [2] |

| pKa | 10.89 ± 0.18 (Predicted) | [2] |

| Appearance | Colorless solid | [2][4] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol.[2][4] The detailed experimental protocol is provided below.

Reaction: Friedel-Crafts Alkylation

Starting Materials:

Reagents and Solvents:

Procedure:

-

Reaction Setup: A mixture of 4-chlorophenol (50 g, 0.39 mol) and tert-butanol (57.6 g, 0.78 mol) is prepared. Concentrated hydrochloric acid is added to this mixture.[2]

-

Catalyst Addition: Concentrated sulfuric acid (40 mL) is added dropwise to the mixture.[2][4]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 48 hours.[2][4]

-

Work-up and Extraction: Upon completion, the reaction mixture is poured into ice water and extracted twice with ethyl acetate.[2] The combined organic layers are washed sequentially with water (three times) and brine.[2]

-

Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate and then filtered.[2][4]

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (40:1) as the eluent.[2]

-

Final Product: The purified product, this compound, is obtained as a colorless solid with a yield of approximately 68%.[2]

Caption: Workflow for the synthesis of this compound.

References

Synonyms for 2-tert-Butyl-4-chlorophenol in chemical literature

An In-depth Technical Guide to the Synonyms and Properties of 2-tert-Butyl-4-chlorophenol

This guide provides a comprehensive overview of the chemical compound 2-tert-Butyl-4-chlorophenol, focusing on its various synonyms, chemical identifiers, and key physical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed and accurate information for their work.

Nomenclature and Chemical Identifiers

The systematic identification of a chemical compound is crucial for accurate documentation and research. 2-tert-Butyl-4-chlorophenol is known by several names and is registered under a unique CAS number, which are essential for database searches and regulatory compliance.

| Identifier Type | Value |

| Primary Name | 2-tert-Butyl-4-chlorophenol |

| IUPAC Name | 2-tert-butyl-4-chlorophenol[1] |

| CAS Number | 13395-85-2[1][2] |

| Depositor-Supplied Synonyms | 2-(tert-Butyl)-4-chlorophenol, 2-Tert-butyl-4-chlorophenol[1] |

| Other Identifiers | DTXSID60333821, RefChem:254790, DTXCID70284911[1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-tert-Butyl-4-chlorophenol. These properties are fundamental for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO[1] |

| Molecular Weight | 184.66 g/mol [1] |

| Canonical SMILES | CC(C)(C)C1=C(C=CC(=C1)Cl)O[1] |

| InChI | InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3[1] |

| InChIKey | YLSXYZWJAZVUBD-UHFFFAOYSA-N[1] |

Experimental Protocols

Synthesis of 2-tert-Butyl-4-chlorophenol

A common laboratory-scale synthesis of 2-tert-Butyl-4-chlorophenol has been reported with a 68% yield.[2]

Materials:

-

4-chlorophenol (50 g, 0.39 mol)

-

tert-butanol (57.6 g, 0.78 mol)

-

Concentrated hydrochloric acid

-

Sulfuric acid (40 mL)

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Concentrated hydrochloric acid is added to a mixture of 4-chlorophenol and tert-butanol.[2]

-

Sulfuric acid is subsequently added, and the reaction mixture is stirred at room temperature for 48 hours.[2]

-

Upon completion, the mixture is poured into ice water and extracted twice with ethyl acetate.[2]

-

The organic layers are combined, washed sequentially with water (three times) and brine, and then dried over anhydrous sodium sulfate.[2]

-

After filtration, the filtrate is concentrated and purified by column chromatography using an eluent of petroleum ether/ethyl acetate (40/1) to yield the final product as a colorless solid.[2]

Caption: Workflow for the synthesis of 2-tert-Butyl-4-chlorophenol.

Compound Identification and Synonym Relationship

The following diagram illustrates the relationship between the primary name of the compound and its various identifiers, which are crucial for its unambiguous identification in the chemical literature and databases.

Caption: Relationship between 2-tert-Butyl-4-chlorophenol and its key identifiers.

References

In-Depth Technical Guide: Health and Safety Data for 2-(tert-Butyl)-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-4-chlorophenol, with the CAS Registry Number 98-28-2, is a substituted phenol that finds application as an intermediate in the synthesis of various chemical compounds, including antioxidants, UV stabilizers, and agrochemicals.[1] It is also utilized in the production of phenolic resins for coatings, adhesives, and molding materials, and as a disinfectant and preservative due to its antimicrobial properties.[1] Given its use in industrial and research settings, a thorough understanding of its health and safety profile is essential for safe handling and risk assessment.

This technical guide provides a comprehensive overview of the available health and safety data for this compound, including its physicochemical properties, toxicological profile, and recommended safety precautions. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its potential for absorption, distribution, and environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃ClO | [2] |

| Molecular Weight | 184.66 g/mol | [2] |

| Appearance | Colorless liquid or solid | [1] |

| CAS Number | 98-28-2 | [2] |

| Synonyms | 4-tert-Butyl-2-chlorophenol, 2-Chloro-4-tert-butylphenol | [2] |

| Octanol/Water Partition Coefficient (log Kow) | 3.9 | [2] |

Toxicological Profile

The toxicological profile of this compound is summarized based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

According to aggregated information from notifications to the ECHA Classification and Labelling (C&L) Inventory, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [2]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage. [2]

-

Specific target organ toxicity — Single exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation. [2]

The signal word associated with this classification is "Danger".[2]

Acute Toxicity

Skin and Eye Irritation

The classification of "Skin Irritation (Category 2)" suggests that this compound can cause reversible inflammatory changes to the skin. The "Serious Eye Damage (Category 1)" classification indicates a risk of severe, and potentially irreversible, damage to the eye upon contact.

Mutagenicity and Carcinogenicity

There is a lack of publicly available data on the mutagenic and carcinogenic potential of this compound. However, studies on structurally related compounds, such as other chlorophenols, have shown mixed results in mutagenicity and carcinogenicity assays. For instance, 2,4,6-trichlorophenol has been shown to be carcinogenic in male F344 rats and both sexes of B6C3F1 mice.

Experimental Protocols

The following sections describe the methodologies for key toxicological experiments relevant to the GHS classification of this compound, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally to a group of animals (typically 3).

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome (number of mortalities), the dose is either increased or decreased for the next group of animals, or the study is concluded.

-

-

Data Analysis: The classification is determined based on the dose levels at which mortality is observed.

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Skin Irritation - OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause skin irritation or corrosion.

-

Principle: A single dose of the test substance is applied to the skin of an animal. The degree of irritation is assessed at specific intervals.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from a small area of the animal's back.

-

The test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch is removed, and the skin is cleansed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of erythema and edema are scored using a standardized scale (e.g., Draize scale). The mean scores for each effect are calculated to determine the primary irritation index and the classification of the substance.

Caption: Workflow for OECD 404 Acute Dermal Irritation Test.

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.

-

Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eye is examined for ocular lesions at 1, 24, 48, and 72 hours after application.

-

-

Data Analysis: The severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) are scored using a standardized scale. The scores are used to classify the substance's irritation potential.

Caption: Workflow for OECD 405 Acute Eye Irritation Test.

Potential Mechanisms of Action and Signaling Pathways

While specific mechanistic studies on this compound are limited, the broader classes of chlorophenols and tert-butylphenols are known to exert biological effects through various mechanisms, including endocrine disruption.

Endocrine Disruption

Several phenolic compounds have been shown to interact with nuclear receptors, potentially disrupting endocrine signaling.

-

Androgen Receptor (AR) Antagonism: Studies on various tert-butylphenols and chlorophenols have demonstrated antagonistic effects on the androgen receptor. This means they can block the normal activity of androgens like testosterone.

-

Estrogen Receptor (ER) Modulation: Some chlorophenols and tert-butylphenols have been found to act as agonists or antagonists of the estrogen receptor, thereby interfering with estrogen signaling.

The potential for this compound to act as an endocrine disruptor warrants further investigation, particularly in the context of drug development where off-target effects are a significant concern.

Caption: Potential Endocrine Disruption by this compound.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary to prevent splashes to the face.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

Conclusion

This compound is a chemical with significant health hazards, including acute oral toxicity, skin irritation, and the potential for serious eye damage. While specific quantitative toxicological data is not extensively available in the public literature, its GHS classification provides a strong basis for implementing stringent safety measures. The potential for this compound to act as an endocrine disruptor, based on data from related phenolic compounds, highlights an area for further research and consideration, especially for professionals in drug development. Adherence to the recommended handling and safety precautions is paramount to minimize the risk of exposure and adverse health effects.

References

Antimicrobial Activity of 2-(tert-Butyl)-4-chlorophenol: An In-depth Technical Guide

This guide will, therefore, address the user's core requirements by presenting the available information on related compounds as a proxy, highlighting the need for further research on 2-(tert-butyl)-4-chlorophenol itself. The methodologies and findings presented for these related compounds can serve as a foundational framework for designing future studies on the target molecule.

Antimicrobial Spectrum of Structurally Related Phenols

While specific data for this compound is absent, research on related compounds like 4-tert-Butyl-2-chlorophenol and 2,4-di-tert-butylphenol indicates a broad spectrum of antimicrobial activity. These compounds have demonstrated efficacy against a variety of Gram-positive and Gram-negative bacteria as well as fungi. This activity is a recognized characteristic of phenolic compounds, which can disrupt microbial cell membranes and interfere with essential cellular functions.

For illustrative purposes, a summary of the antimicrobial activities of the well-researched compound 2,4-di-tert-butylphenol is presented below. It is crucial to note that these values are not directly applicable to this compound and should be considered indicative of the potential of this class of compounds.

Table 1: Representative Antimicrobial Activity of 2,4-di-tert-butylphenol

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | 31.25 | [1] |

| Escherichia coli | ATCC 25922 | >100 | [1] |

| Candida albicans | - | - | [2] |

| Aspergillus niger | - | - | [3] |

| Fusarium oxysporum | - | - | [3] |

| Penicillium chrysogenum | - | - | [3] |

Postulated Mechanisms of Action

The antimicrobial mechanism of phenolic compounds generally involves multiple cellular targets. For 2,4-di-tert-butylphenol, the proposed mechanisms include:

-

Cell Membrane Disruption: The lipophilic nature of the tert-butyl group facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity and functionality, leading to leakage of intracellular components and ultimately cell death.

-

Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of essential microbial enzymes, leading to their inactivation.

-

Inhibition of Biofilm Formation: Studies on 2,4-di-tert-butylphenol have shown its ability to inhibit the formation of biofilms, which are structured communities of microbial cells that exhibit increased resistance to antimicrobial agents.[2] This is a critical aspect of its potential therapeutic value.

-

Disruption of Virulence Factors: Research indicates that 2,4-di-tert-butylphenol can inhibit the production of key virulence factors in pathogens like Candida albicans, such as hemolysins, phospholipases, and secreted aspartyl proteinases, which are crucial for host invasion.[2]

A logical workflow for investigating the mechanism of action of a novel antimicrobial compound like this compound is depicted below.

Caption: Workflow for Investigating Antimicrobial Mechanism.

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial activity of a compound are standardized to ensure reproducibility. The following are generalized protocols that would be applicable for testing this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Sterile 96-well microtiter plates.

-

Incubator.

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Broth Microdilution Method for MIC Determination.

Cell Membrane Integrity Assay

This assay helps to determine if the antimicrobial compound disrupts the microbial cell membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.

Materials:

-

Microbial cells treated with the test compound at MIC and sub-MIC concentrations.

-

Untreated control cells.

-

Phosphate-buffered saline (PBS).

-

Propidium iodide (PI) solution.

-

Fluorometer or fluorescence microscope.

Procedure:

-

Treat microbial cells with the test compound for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing PI.

-

Incubate in the dark.

-

Measure the fluorescence intensity. An increase in fluorescence compared to the untreated control indicates membrane damage.

Conclusion and Future Directions

While this guide provides a framework for understanding the potential antimicrobial activity of this compound based on the properties of related compounds, it underscores a significant gap in the scientific literature. There is a clear need for dedicated research to:

-

Determine the MIC and MBC (Minimum Bactericidal Concentration) values of this compound against a wide range of clinically relevant bacteria and fungi.

-

Elucidate its specific mechanism(s) of action through detailed cellular and molecular studies.

-

Investigate its efficacy in more complex models , such as biofilms and in vivo infection models.

-

Explore potential synergistic effects with existing antimicrobial agents.

Such studies are essential to unlock the potential of this compound as a novel antimicrobial agent and to provide the necessary data for further drug development efforts. Researchers in the field are encouraged to pursue these avenues of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(tert-Butyl)-4-chlorophenol: A Technical Guide for Chemical Synthesis and Drug Development

Introduction: 2-(tert-Butyl)-4-chlorophenol is a substituted phenolic compound that serves as a valuable chemical intermediate in various synthetic applications. Its structure, featuring a reactive hydroxyl group, a sterically hindering tert-butyl group, and a chlorine atom on the aromatic ring, provides a unique combination of reactivity and stability. These characteristics make it a versatile building block for the synthesis of more complex molecules, including antioxidants, agrochemicals, and potential pharmaceutical agents. This technical guide provides an in-depth overview of its physicochemical properties, synthesis protocols, and potential applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound (CAS No. 13395-85-2) are summarized below. These data are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 13395-85-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃ClO | [1][2] |

| Molecular Weight | 184.66 g/mol | [1][2] |

| Boiling Point | 239 °C | [1] |

| Density | 1.109 g/cm³ | [1] |

| Flash Point | 98 °C | [1] |

| pKa | 10.89 ± 0.18 (Predicted) | [1] |

| Storage Temperature | 2-8 °C under inert gas | [1] |

| IUPAC Name | 2-tert-butyl-4-chlorophenol | [2] |

| Synonyms | 2-tert-Butyl-p-chlorophenol, 4-Chloro-2-tert-butylphenol, Phenol, 4-chloro-2-(1,1-dimethylethyl)- | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol. The ortho-selectivity of the tert-butylation is a key feature of this reaction, driven by the directing effect of the hydroxyl group.

Experimental Protocol

A common laboratory-scale procedure for the synthesis is detailed below.[1]

Materials:

-

4-Chlorophenol (50 g, 0.39 mol)

-

tert-Butanol (57.6 g, 0.78 mol)

-

Concentrated Hydrochloric Acid

-

Sulfuric Acid (40 mL)

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice water

-

Brine

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 4-chlorophenol (50 g) and tert-butanol (57.6 g). To this mixture, add concentrated hydrochloric acid.

-

Catalyst Addition: Carefully add sulfuric acid (40 mL) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.

-

Work-up: Upon completion, pour the reaction mixture into ice water. Extract the aqueous mixture twice with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water (three times) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography using a petroleum ether/ethyl acetate (40:1) eluent system.

-

Product: The final product, this compound, is obtained as a colorless solid (48.5 g, 68% yield).[1]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Industrial Applications of 2-(tert-Butyl)-4-chlorophenol

Introduction

2-(tert-Butyl)-4-chlorophenol (CAS No. 13395-85-2) is a substituted phenolic compound characterized by a tert-butyl group at the ortho position and a chlorine atom at the para position relative to the hydroxyl group. This specific arrangement of functional groups imparts a unique combination of chemical stability, reactivity, and biological activity, making it a valuable molecule in various industrial sectors. It is often discussed in conjunction with its more commercially prevalent isomer, 4-tert-Butyl-2-chlorophenol (CAS No. 98-28-2), due to their structural similarities and overlapping applications. This technical guide provides a comprehensive overview of the primary industrial uses of this compound, its synthesis, and the methodologies for evaluating its performance, tailored for researchers, scientists, and professionals in drug and chemical development.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are fundamental to its industrial utility. The bulky tert-butyl group provides steric hindrance, influencing its reactivity and enhancing its stability, while the phenolic hydroxyl group and chlorine atom are key to its function as a biocide and chemical intermediate.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 13395-85-2[1] |

| Molecular Formula | C₁₀H₁₃ClO[1] |

| Molecular Weight | 184.66 g/mol [1] |

| Boiling Point | 239 °C[2] |

| Density | 1.109 g/cm³[2] |

| Flash Point | 98 °C[2] |

| pKa | 10.89 ± 0.18 (Predicted)[2] |

| Appearance | White to light yellow solid[3] |

| Solubility | Moderately soluble in organic solvents, less soluble in water[3] |

Core Industrial Applications

The utility of this compound spans several industries, primarily leveraging its antimicrobial, antioxidant, and reactive properties.

Biocide and Preservative

One of the most significant applications is as a biocide to prevent the deterioration of materials and products caused by microorganisms.[3] Its antimicrobial properties are effective against a broad spectrum of bacteria and fungi, extending the shelf life and maintaining the quality of various formulations.[4]

-

Industrial Products: It is incorporated as a preservative into lubricants, paints, and solvents to inhibit microbial growth.[4]

-

Household & Personal Care: The compound is found in cleaning agents, soaps, deodorants, and medical disinfectants.[3][4] In cosmetic and personal care products, it acts as a preservative to ensure safety and longevity.[3]

The mechanism of its biocidal action involves the interaction of the phenolic group with microbial proteins and enzymes, potentially through hydrogen bonding, which inhibits their activity. The chlorine atom may further enhance this activity through halogen bonding.[4]

Chemical Intermediate

This compound is a versatile chemical intermediate used as a starting material or building block in the synthesis of more complex molecules.[3] Its phenolic ring can undergo various chemical reactions, including electrophilic substitution and oxidation.[3]

-

Agrochemicals: It serves as a precursor for certain insecticides.[3] The related compound, 2-amino-4-tert-butylphenol, is a known intermediate for pesticides and herbicides, highlighting the utility of this chemical scaffold in agriculture.[5]

-

Phenolic Resins: It is used as a coproduct in the manufacturing of phenolic resins.[3]

-

Antioxidants and Stabilizers: It can be a starting point for synthesizing higher molecular weight antioxidants and UV stabilizers used in the polymer industry.

Antioxidant in Polymers and Rubber

Substituted phenols, particularly those with bulky tert-butyl groups, are well-established antioxidants. These compounds are crucial for stabilizing polymers like plastics and rubber against oxidative degradation during processing and use.[6] The mechanism involves the phenolic compound donating a hydrogen atom to a free radical, which terminates the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the tert-butyl group(s), preventing it from initiating further oxidation.[6][7] While this compound itself can function this way, it is also a precursor to more complex, higher molecular weight antioxidants designed for this purpose.[7]

Experimental Protocols

Synthesis of this compound

The following protocol describes a laboratory-scale synthesis via Friedel-Crafts alkylation of 4-chlorophenol.

Reagents and Materials:

-

4-chlorophenol

-

tert-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate (EA)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Brine solution

-

Ice water

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel, petroleum ether, ethyl acetate)

Procedure:

-

Reaction Setup: To a mixture of 4-chlorophenol (0.39 mol) and tert-butanol (0.78 mol), add concentrated hydrochloric acid.[2]

-

Catalyst Addition: Slowly add concentrated sulfuric acid (40 mL) to the mixture while stirring.[2]

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.[2]

-

Workup: After the reaction is complete, pour the mixture into ice water.[2] Extract the aqueous layer twice with ethyl acetate.[2]

-

Washing: Combine the organic layers and wash sequentially with water (three times) and then with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

-

Purification: Purify the resulting crude product by column chromatography using a petroleum ether/ethyl acetate (40:1) eluent system to yield the pure product.[2]

Preservative Efficacy Testing (PET) Protocol

To evaluate the effectiveness of this compound as a preservative in a product formulation, a Preservative Efficacy Test (PET), also known as a challenge test, is performed. This protocol is a generalized version based on standards like the USP <51>.[8][9]

Objective: To determine the ability of the preserved product to inhibit the growth of and reduce a known inoculum of microorganisms.

Materials:

-

Product sample containing this compound.

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

-

Sterile culture media (e.g., Soybean-Casein Digest Agar, Sabouraud Dextrose Agar).

-

Sterile saline or buffer solution.

-

Incubator.

-

Plating and counting equipment.

Procedure:

-

Preparation of Inoculum: Grow fresh cultures of each test microorganism. Harvest the cells and suspend them in a sterile saline solution to a standardized concentration (typically 1x10⁸ CFU/mL).

-

Inoculation: Inoculate separate containers of the product with a small volume of one of the standardized microbial suspensions to achieve an initial concentration of between 1x10⁵ and 1x10⁶ CFU/mL (or per gram) of the product.[10]

-

Incubation: Store the inoculated containers at a specified temperature (e.g., room temperature) for a period of 28 days.[10]

-

Sampling and Enumeration: At specified intervals (e.g., Day 0, Day 7, Day 14, and Day 28), remove an aliquot from each container. Perform serial dilutions and use plate count methods to determine the number of viable microorganisms remaining.[10]

-

Evaluation: Compare the microbial counts at each interval to the initial count. The reduction in microbial count is typically expressed as a log reduction. The preservative is effective if the microbial reduction meets the acceptance criteria specified by the relevant standard (e.g., USP, EP).[10]

Quantitative Data Summary

Quantitative data is crucial for assessing the performance and properties of this compound.

Table 1: Synthesis Performance

| Reaction Type | Starting Material | Chlorinating/Alkylating Agent | Catalyst/Solvent | Yield | Reference |

| Chlorination | 4-tert-Butylphenol | Sulfuryl chloride (SO₂Cl₂) | Methanol/CH₂Cl₂ | 95% | [4][11] |

| Alkylation | 4-chlorophenol | tert-Butanol | H₂SO₄/HCl | 68% | [2] |

Table 2: Example Acceptance Criteria for Preservative Efficacy (Topical Products - USP <51>)

| Organism | 7 Days | 14 Days | 28 Days |

| Bacteria | Not less than 2.0 log reduction from initial count | Not less than 3.0 log reduction from initial count | No increase from 14-day count |

| Yeast & Mold | No increase from initial count | No increase from initial count | No increase from initial count |

This compound is a chemical of significant industrial importance, driven by its potent antimicrobial activity, utility as a reactive intermediate, and antioxidant properties. Its primary applications as a preservative in industrial and consumer goods, a building block for agrochemicals and polymers, and a stabilizer for plastics and rubber underscore its versatility. The synthesis and application of this compound are supported by well-defined chemical protocols and performance evaluation methods, making it a reliable component in modern manufacturing. For researchers and development professionals, understanding the chemical properties, reaction pathways, and functional mechanisms of this compound is key to leveraging its potential in creating new and improved products.

References

- 1. This compound | C10H13ClO | CID 518765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. CAS 98-28-2: 4-tert-Butyl-2-chlorophenol | CymitQuimica [cymitquimica.com]

- 4. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. blog.microbiologics.com [blog.microbiologics.com]

- 10. Preservative Efficacy Test (PET) or Antimicrobial Effectiveness Test (AET) - Eurofins Scientific [eurofins.com.au]

- 11. 4-tert-Butyl-2-chlorophenol synthesis - chemicalbook [chemicalbook.com]

Toxicological Profile of 2-(tert-Butyl)-4-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-(tert-Butyl)-4-chlorophenol, a chemical intermediate with potential for human and environmental exposure. Due to the limited availability of data for this compound (CAS 13395-85-2), this guide also incorporates information on the closely related isomer, 4-tert-Butyl-2-chlorophenol (CAS 98-28-2), and other relevant analogues to provide a more complete assessment of potential hazards.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | - |

| CAS Number | 13395-85-2 | - |

| Molecular Formula | C₁₀H₁₃ClO | [1] |

| Molecular Weight | 184.66 g/mol | [1] |

| Synonyms | o-tert-Butyl-p-chlorophenol | - |

Note: Data for 4-tert-Butyl-2-chlorophenol (CAS 98-28-2) is often more readily available and may be used as a surrogate for toxicological assessment where data for the 2-tert-butyl isomer is lacking.

Toxicological Data

Acute Toxicity

Data specific to this compound is limited. However, the GHS classification for the isomer 4-tert-Butyl-2-chlorophenol indicates a potential for acute toxicity.[1][2]

Table 1: GHS Hazard Classification for 4-tert-Butyl-2-chlorophenol

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies were identified for this compound. Long-term exposure to related chlorophenols has been associated with adverse effects on the liver and hematopoietic system in animal studies.[3][4] For instance, a two-year bioassay of 2,4,6-trichlorophenol in rats and mice showed evidence of carcinogenicity, including lymphomas or leukemias in male rats and hepatocellular carcinomas or adenomas in mice.[3]

Genotoxicity

Table 2: Genotoxicity of Related Phenolic Compounds

| Assay | Test Substance | System | Result | Reference |

| Ames Test | p-tert-Butylphenol | Salmonella typhimurium | Negative | [5] |

| Chromosomal Aberration | p-tert-Butylphenol | CHL/IU cells | Positive (with metabolic activation) | [5] |

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for this compound are lacking. However, studies on related compounds suggest a potential for adverse effects. For example, 4-tert-butylphenol has been identified as an endocrine-disrupting chemical with estrogenic activity.[6][7] A study on 2,4,6-trichlorophenol in rats showed maternal toxicity at high doses, leading to decreased pup birth weights.[8] Developmental toxicity studies in zebrafish exposed to 4-tert-butylphenol revealed morphological abnormalities, cardiotoxicity, and hypopigmentation.[9][10]

Ecotoxicity

Ecotoxicity data for this compound is scarce. For the related compound 4-tert-butylphenol, the 48-hour EC50 for Daphnia magna is reported to be 3.4 mg/L.[5]

Table 3: Ecotoxicity of 4-tert-Butylphenol

| Species | Endpoint | Value | Reference |

| Daphnia magna | 48-hour EC50 | 3.4 mg/L | [5] |

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available in the public domain. However, standardized OECD guidelines are typically followed for regulatory submissions.

Ames Test (OECD 471)

The bacterial reverse mutation assay (Ames test) is used to assess the mutagenic potential of a substance. Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are exposed to the test substance with and without a metabolic activation system (S9 mix). An increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

In Vitro Chromosomal Aberration Test (OECD 473)

This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells).[11] Cells are exposed to the test substance at various concentrations, with and without metabolic activation. After a suitable incubation period, cells are harvested, and metaphase chromosomes are examined for aberrations.

Two-Generation Reproductive Toxicity Study (OECD 416)

This study assesses the effects of a substance on male and female reproductive performance and the development of offspring over two generations. The test substance is administered to parental (F0) animals before mating, during gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of the second generation (F2).[3][12][13]

Prenatal Developmental Toxicity Study (OECD 414)

This study evaluates the potential of a substance to cause adverse effects on the developing embryo and fetus. Pregnant animals (usually rats or rabbits) are exposed to the test substance during the period of organogenesis. Just prior to birth, the dams are euthanized, and the fetuses are examined for external, visceral, and skeletal abnormalities.[1][14][15][16][17]

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period. Fish are exposed to a range of concentrations of the test substance, and mortality is recorded at 24, 48, 72, and 96 hours.[2][18][19]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test determines the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (EC50) over a 48-hour period.[13][20][21][22][23]

Mechanisms of Toxicity

The precise mechanisms of toxicity for this compound have not been fully elucidated. However, based on data from related compounds, two primary mechanisms are plausible: oxidative stress and endocrine disruption.

Oxidative Stress

Phenolic compounds, including chlorophenols, are known to induce oxidative stress. This can occur through the generation of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis.[9][10][24]

Endocrine Disruption

Several alkylphenols, including 4-tert-butylphenol, have been shown to possess endocrine-disrupting properties, primarily by acting as agonists or antagonists of the estrogen receptor.[7][25] This can interfere with normal hormone signaling and lead to adverse reproductive and developmental outcomes. The related compound 2,4-di-tert-butylphenol has been shown to activate the retinoid X receptor (RXR), which plays a crucial role in many signaling pathways.

Conclusion and Data Gaps

The available toxicological data for this compound is limited. Based on information from its isomer, 4-tert-Butyl-2-chlorophenol, and other related compounds, it is likely to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. There is also a potential for genotoxicity, reproductive and developmental toxicity, and ecotoxicity. The primary mechanisms of toxicity are likely to involve oxidative stress and endocrine disruption.

Significant data gaps exist for this compound, including:

-

Quantitative data on acute, subchronic, and chronic toxicity via oral, dermal, and inhalation routes.

-

Comprehensive genotoxicity and carcinogenicity studies.

-

Specific reproductive and developmental toxicity studies.

-

Detailed ecotoxicity data for various aquatic and terrestrial organisms.

-

Elucidation of the specific signaling pathways involved in its toxicity.

Further research is needed to fully characterize the toxicological profile of this compound to enable a comprehensive risk assessment.

References

- 1. 4-tert-Butyl-2-chlorophenol | C10H13ClO | CID 7380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Bioassay of 2,4,6-trichlorophenol for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-tert-Butyl-2-chlorophenol | 98-28-2 | Benchchem [benchchem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Evaluation of the reproductive toxicology of 2,4,6-trichlorophenol in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The toxicity of 4-tert-butylphenol in early development of zebrafish: morphological abnormality, cardiotoxicity, and hypopigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. [Kinetics of endocrine disrupting chemical 4-tert-butylphenol during chlorination in aqua] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ENVIRONMENTAL [oasis-lmc.org]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. chemview.epa.gov [chemview.epa.gov]

- 19. chemview.epa.gov [chemview.epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. researchgate.net [researchgate.net]

- 23. Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Absence of Evidence for Naturally Occurring Tert-Butylated Chlorophenols: A Technical Review of Related Phenolic Compounds

A comprehensive review of scientific literature and natural product databases reveals no significant evidence for the natural occurrence of tert-butylated chlorophenols. While both tert-butylated phenols and chlorinated phenols are independently found as natural products from a variety of sources, the simultaneous presence of both a tert-butyl group and a chlorine atom on the same phenol ring in a naturally derived molecule is not documented. This technical guide provides an in-depth overview of the natural occurrence of these two distinct classes of phenolic compounds, summarizing quantitative data, detailing experimental protocols for their analysis, and illustrating relevant biological and analytical pathways.

Part 1: Naturally Occurring Tert-Butylated Phenols

The most prominent example of a naturally occurring tert-butylated phenol is 2,4-di-tert-butylphenol (2,4-DTBP). This lipophilic compound has been identified in a wide range of organisms, including bacteria, fungi, algae, and plants.[1][2] It is often cited for its antioxidant, anti-inflammatory, and antimicrobial properties.[3]

Quantitative Data on 2,4-Di-tert-butylphenol

The concentration of 2,4-di-tert-butylphenol varies significantly depending on the source organism and the specific conditions. The following table summarizes reported concentrations of 2,4-DTBP in various natural matrices.

| Natural Source | Matrix | Concentration | Reference |

| Streptomyces sp. | Culture Broth | Not specified, but identified as a major bioactive compound | [3] |

| Parkia javanica | Bark Extract (Fraction 1) | 50.74% of fraction | [4] |

| Amaranthus hypochondriacus | Leaves (Hexane Extract) | 17.40% of extract | [5] |

| Various Foods | Meat, Liver, Fish, Vegetables | tr - 34.2 ng/g | [6] |

| Human Serum | Serum | 2.20 - 3.33 ng/mL | [7] |

Experimental Protocols for 2,4-Di-tert-butylphenol Analysis

1. Extraction from Plant Material [8]

-

Objective: To extract 2,4-di-tert-butylphenol from dried plant material for HPLC analysis.

-

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Centrifuge

-

Sonicator

-

-

Procedure:

-

Weigh 1 gram of the dried, powdered plant material into a conical flask.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the remaining pellet twice more with 20 mL of methanol each time.

-

Combine the supernatants and perform a liquid-liquid extraction with an equal volume of hexane to remove non-polar interfering compounds.

-

The methanolic phase containing 2,4-DTBP is then filtered through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. Quantification by High-Performance Liquid Chromatography (HPLC) [8]

-

Objective: To quantify the concentration of 2,4-di-tert-butylphenol in the prepared extract.

-

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation:

-

Prepare a stock solution of 2,4-di-tert-butylphenol standard in methanol (1 mg/mL).

-

From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve.

-

Inject the prepared sample extract.

-

The concentration of 2,4-di-tert-butylphenol in the sample is determined by comparing its peak area to the standard curve.

-

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) [4][9]

-

Objective: To identify and quantify 2,4-di-tert-butylphenol, often as part of a broader volatile or semi-volatile compound analysis.

-

Sample Preparation: Headspace solid-phase microextraction (SPME) is commonly used for volatile compounds in liquid samples like wine.[9] For extracts, direct injection after appropriate dilution and filtration is typical.[4]

-

Instrumentation and Conditions (Example): [4]

-

GC-MS System: Standard GC-MS instrument.

-

Column: 'Elite-5MS' (5% diphenyl, 95% dimethyl polysiloxane), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injector Temperature: 280°C (splitless mode).

-

Oven Temperature Program: Initial temperature of 50°C, ramped to 300°C.

-

Mass Spectrometer: Electron ionization (EI) mode, with a source temperature of 180°C.

-

-

Identification: The identification of 2,4-di-tert-butylphenol is based on the retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

Biosynthesis of 2,4-Di-tert-butylphenol

The precise biosynthetic pathway of 2,4-di-tert-butylphenol in many organisms is not fully elucidated. However, it is generally believed to be synthesized via the alkylation of phenol.[10][11]

Caption: Postulated biosynthetic pathway of 2,4-di-tert-butylphenol.

Part 2: Naturally Occurring Chlorinated Phenols

Chlorinated phenols are a class of compounds where one or more hydrogen atoms on the phenol ring are substituted by chlorine atoms. While many chlorinated phenols are known as synthetic industrial chemicals and environmental pollutants, some are of natural origin.[12][13][14][15] Their natural formation can occur through enzymatic processes in certain organisms or via abiotic chlorination of organic matter in the environment.[12]

Natural Sources and Formation

-

Marine Organisms: While brominated phenols are more commonly reported in marine algae, chlorinated phenols have also been detected.[16][17][18][19][20] The production of these compounds is often attributed to the activity of haloperoxidase enzymes, which can utilize chloride ions from seawater.

-

Fungi and Bacteria: Some terrestrial fungi, such as Penicillium species, have been reported to produce 2,4-dichlorophenol.[12] Bacteria can also be involved in the transformation and degradation of more complex chlorinated compounds into simpler chlorophenols.

-

Abiotic Formation: Natural chlorination of humic acids in soil and water, catalyzed by enzymes like chloroperoxidase, can be a source of naturally occurring chlorophenols, such as 2,4,6-trichlorophenol.[12]

Quantitative Data on Naturally Occurring Halogenated Phenols

Specific quantitative data for naturally produced chlorinated phenols are less common in the literature compared to their brominated counterparts. The table below includes data on bromophenols from marine algae, which serves as an important indicator of the potential for natural halogenation in these organisms.

| Organism | Compound Class | Concentration Range (dry weight) | Reference |

| Padina arborescens | Bromophenols | 40.9 - 7030 ng/g | [18] |

| Sargassum siliquastrum | Bromophenols | 40.9 - 7030 ng/g | [18] |

| Lobophora variegata | Bromophenols | 40.9 - 7030 ng/g | [18] |

| Pterocladiella capillacea | Bromophenols | up to 2590 ng/g (wet weight) | [16] |

| Marine Sediments | Bromophenols | 99.0 - 553 ng/g | [17] |

| Marine Sediments | Chlorophenols | 0.145 - 16.1 ng/g | [17] |

Experimental Protocols for Chlorophenol Analysis in Environmental Samples

1. Extraction from Water Samples [1][21]

-

Objective: To extract and pre-concentrate chlorophenols from water samples.

-

Method: Solid-Phase Extraction (SPE) is a common and effective method.

-

Materials:

-

Water sample

-

Polystyrene-divinylbenzene SPE cartridges

-

Methanol (for conditioning)

-

Acidified water (for equilibration)

-

Elution solvent (e.g., ethyl acetate)

-

-

Procedure:

-

Condition the SPE cartridge with methanol followed by acidified water (pH ~2).

-

Pass the water sample (e.g., 500 mL, acidified to pH 2) through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the trapped chlorophenols with a small volume of an organic solvent.

-

The eluate can then be concentrated and derivatized for GC analysis or analyzed directly by HPLC.

-

2. Quantification by Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS) [22][23]

-

Objective: To separate and quantify individual chlorophenols.

-

Derivatization: Chlorophenols are often derivatized (e.g., acetylation with acetic anhydride) to improve their chromatographic properties and detection sensitivity.

-

Instrumentation and Conditions (General):

-

GC System: Equipped with an ECD or MS detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperatures: Typically 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different chlorophenol congeners.

-

-

Quantification: Quantification is performed using internal or external standards of the target chlorophenols.

Visualizing Experimental and Natural Pathways

Caption: Workflow for chlorophenol analysis and a natural formation pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Di-tert-butylphenol from Endophytic Fungi Fusarium oxysporum attenuates the growth of multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 2,4-Di-tert-butylphenol (2,4-DTBP) as the Major Contributor of Anti-colon cancer Activity of Active Chromatographic Fraction of Parkia javanica (Lamk.) Merr. Bark Extract – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ijpsr.com [ijpsr.com]

- 6. [Determination of 2,4,6-tri-tert-butylphenol and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. benchchem.com [benchchem.com]

- 9. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 10. 2,4-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. itqb.unl.pt [itqb.unl.pt]

- 13. researchgate.net [researchgate.net]

- 14. Sources and transformations of chlorophenols in the natural environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Seasonal variations of bromophenols in brown algae (Padina arborescens, Sargassum siliquastrum, and Lobophora variegata) collected in Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. researchgate.net [researchgate.net]

- 22. jcsp.org.pk [jcsp.org.pk]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Isomers of tert-Butyl-chlorophenol: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key isomers of tert-butyl-chlorophenol, a class of compounds with significant relevance in industrial and pharmaceutical research. This document details the physicochemical properties, synthesis methodologies, and analytical protocols for these isomers. Furthermore, it explores their biological activities and toxicological profiles, with a focus on their interaction with critical signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate molecular structures and biological pathways, adhering to specified formatting requirements.

Introduction

Tert-butyl-chlorophenols are substituted phenolic compounds characterized by the presence of both a tert-butyl group and a chlorine atom on the phenol ring. The relative positions of these substituents give rise to several isomers, each with unique physicochemical and biological properties. This variability makes them interesting candidates for investigation in diverse fields, from chemical synthesis to drug discovery. Understanding the distinct characteristics of each isomer is crucial for their effective application and for assessing their potential environmental and health impacts.

Isomers of tert-Butyl-chlorophenol

The common isomers of tert-butyl-chlorophenol, based on the substitution pattern on the phenol ring, are:

-

2-tert-Butyl-3-chlorophenol

-

2-tert-Butyl-4-chlorophenol

-

2-tert-Butyl-6-chlorophenol

-

3-tert-Butyl-4-chlorophenol

-

4-tert-Butyl-2-chlorophenol

The chemical structures of these isomers are depicted below.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(tert-Butyl)-4-chlorophenol from 4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(tert-Butyl)-4-chlorophenol, a valuable intermediate in the synthesis of various organic compounds. The method described is a Friedel-Crafts alkylation of 4-chlorophenol using tert-butanol in the presence of a strong acid catalyst. This protocol is intended for laboratory professionals in organic synthesis and process development, offering a clear and reproducible procedure.

Introduction